4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide
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Overview
Description
The compound “4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide” is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been studied for their potential as antimycobacterial agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues were synthesized in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Scientific Research Applications
Synthesis and Biological Activity
- A notable research direction involves the synthesis of novel compounds with potential antimicrobial and antiviral activities. For instance, new derivatives of piperazine, similar in structural complexity to the queried compound, have been synthesized and evaluated for their antimicrobial and antiviral efficacies. These studies highlight the synthetic strategies and biological evaluations essential for developing new therapeutic agents (Reddy et al., 2013).
Antimicrobial and Antitubercular Activities
- Research has also focused on the design and synthesis of heterocyclic carboxamides as potential antipsychotic agents, suggesting a broader spectrum of activity that could include antimicrobial and antitubercular effects. These compounds, sharing a structural motif with the queried compound, indicate the diverse pharmacological potential of such molecules (Norman et al., 1996).
Anti-Inflammatory and Analgesic Agents
- Another area of research application includes the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents. These studies exemplify the potential of structurally related compounds in addressing inflammation and pain, further underscoring the therapeutic versatility of such chemical entities (Abu‐Hashem et al., 2020).
Antitubercular Activity
- Compounds structurally akin to the queried molecule have been explored for their antitubercular activity, highlighting the ongoing search for new treatments against tuberculosis. The synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition represent critical steps toward identifying new antitubercular chemotypes (Reddy et al., 2014).
QSAR Studies
- Quantitative Structure-Activity Relationship (QSAR) studies on new benzothiazoles derived substituted piperazine derivatives further illustrate the scientific community's effort to understand and predict the biological activity of such compounds based on their chemical structure. These studies are fundamental in guiding the synthesis of more potent and selective agents (Al-Masoudi et al., 2011).
Future Directions
The future directions for the research and development of “4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide” and similar compounds could include further exploration of their potential as antimycobacterial agents , as well as investigation into their other possible applications in medicinal chemistry.
Properties
IUPAC Name |
4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-N-thiophen-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS3/c1-23-12-4-2-5-13-15(12)19-17(25-13)21-9-7-20(8-10-21)16(22)18-14-6-3-11-24-14/h2-6,11H,7-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEXABFUBCDRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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